![molecular formula C18H21ClN2 B13419401 (3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride](/img/structure/B13419401.png)
(3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dibenzazepine core with a methylaminopropyl side chain. It is often used in scientific research due to its interesting chemical properties and potential therapeutic effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Dibenzazepine Core: This step involves the cyclization of a suitable precursor to form the dibenzazepine structure.
Introduction of the Methylaminopropyl Side Chain: This is achieved through a Mannich reaction, where formaldehyde, a primary or secondary amine, and a compound containing an active hydrogen atom are reacted together.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
(3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
科学的研究の応用
(3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and other medical conditions.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of (3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride involves its interaction with specific molecular targets in the body. It is known to affect neurotransmitter systems by inhibiting the reuptake of certain neurotransmitters, thereby prolonging their action in the synaptic cleft . This mechanism is similar to that of other compounds used in the treatment of neurological disorders.
類似化合物との比較
Similar Compounds
Imipramine: Another dibenzazepine derivative used as an antidepressant.
Amitriptyline: A tricyclic antidepressant with a similar structure and mechanism of action.
Uniqueness
(3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride is unique due to its specific side chain and the resulting pharmacological profile. Its distinct chemical structure allows for unique interactions with biological targets, making it a valuable compound for research and therapeutic applications.
特性
分子式 |
C18H21ClN2 |
|---|---|
分子量 |
300.8 g/mol |
IUPAC名 |
3-benzo[b][1]benzazepin-11-yl-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H20N2.ClH/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20;/h2-5,7-12,19H,6,13-14H2,1H3;1H |
InChIキー |
AERHVELGUUKDHM-UHFFFAOYSA-N |
正規SMILES |
CNCCCN1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


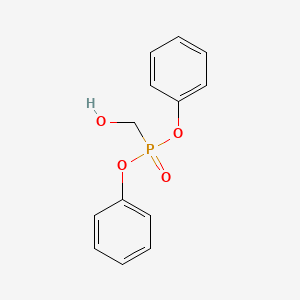
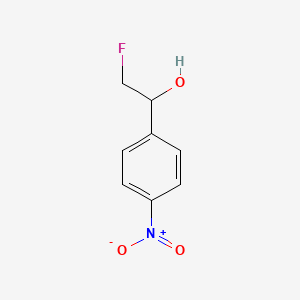
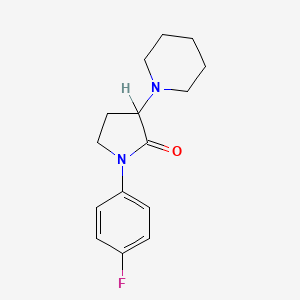
![antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride](/img/structure/B13419360.png)
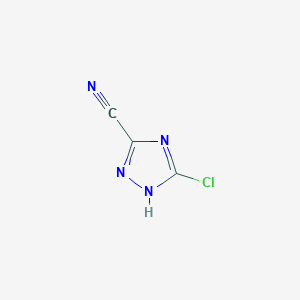
![Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester](/img/structure/B13419363.png)

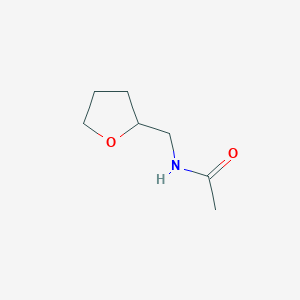
![2-[5-(3-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13419380.png)
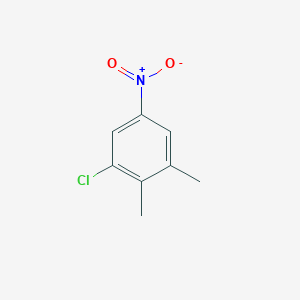
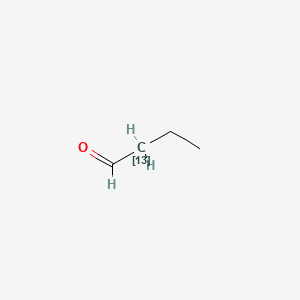
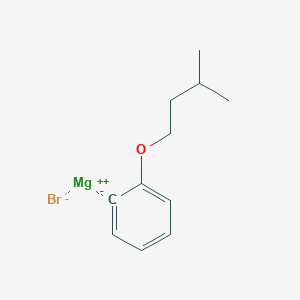
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13419416.png)
![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt](/img/structure/B13419421.png)
